3-(4-Bromophenyl)-1-(4-chlorophenyl)propan-1-one
Overview
Description
3-(4-Bromophenyl)-1-(4-chlorophenyl)propan-1-one is an organic compound characterized by the presence of bromine and chlorine atoms attached to phenyl rings, which are connected by a three-carbon chain with a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-1-(4-chlorophenyl)propan-1-one typically involves the following steps:
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Friedel-Crafts Acylation: : This method involves the acylation of 4-bromobenzene with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
C6H4Br+C6H4COCl→C6H4BrCOC6H4Cl
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Reduction: : The resulting product can be reduced using a suitable reducing agent like lithium aluminum hydride (LiAlH4) to obtain the desired ketone.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and solvents are carefully chosen to optimize the reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids.
C6H4BrCOC6H4Cl+KMnO4→C6H4BrCOOH+C6H4ClCOOH
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Reduction: : Reduction reactions can convert the ketone group to an alcohol using agents like sodium borohydride (NaBH4) or LiAlH4.
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Substitution: : The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide (NaOCH3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3
Reducing Agents: NaBH4, LiAlH4
Nucleophiles: NaOCH3, KCN
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
In organic synthesis, 3-(4-Bromophenyl)-1-(4-chlorophenyl)propan-1-one serves as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology and Medicine
This compound is studied for its potential biological activities. Derivatives of this compound may exhibit pharmacological properties, such as anti-inflammatory or anticancer activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals, dyes, and polymers. Its unique structure allows for the creation of materials with specific properties.
Mechanism of Action
The mechanism by which 3-(4-Bromophenyl)-1-(4-chlorophenyl)propan-1-one exerts its effects depends on its interaction with biological targets. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved would vary based on the specific application and derivative used.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-1-phenylpropan-1-one: Lacks the chlorine atom, which may affect its reactivity and biological activity.
3-(4-Chlorophenyl)-1-phenylpropan-1-one:
3-(4-Bromophenyl)-1-(4-fluorophenyl)propan-1-one: Substitution of chlorine with fluorine can significantly alter the compound’s reactivity and biological interactions.
Uniqueness
The presence of both bromine and chlorine atoms in 3-(4-Bromophenyl)-1-(4-chlorophenyl)propan-1-one makes it unique, as these halogens can influence the compound’s electronic properties, reactivity, and potential biological activities. This dual substitution pattern can be exploited to fine-tune the compound’s characteristics for specific applications.
Properties
IUPAC Name |
3-(4-bromophenyl)-1-(4-chlorophenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClO/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-2,4-9H,3,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJFLWIBVHSFHAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901229420 | |
Record name | 1-Propanone, 3-(4-bromophenyl)-1-(4-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901229420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898761-34-7 | |
Record name | 1-Propanone, 3-(4-bromophenyl)-1-(4-chlorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898761-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanone, 3-(4-bromophenyl)-1-(4-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901229420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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